molecular formula C14H22ClNO B030852 (R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride CAS No. 93601-85-5

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

Cat. No. B030852
CAS RN: 93601-85-5
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-UTONKHPSSA-N
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Description

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and characterization are crucial for exploring its applications in various fields of chemical research.

Synthesis Analysis

The synthesis of related naphthalenamine compounds often involves multi-step reactions, starting from basic naphthalene derivatives. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, leading to high enantiomeric purity sulfoxides, demonstrates the complexity and precision required in synthesizing such molecules (Pyne et al., 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing details about their stereochemistry. For instance, the S configuration of active enantiomers has been established, indicating the importance of stereochemistry in their biological activity (Rm & Hieble, 1983).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Improved Synthesis of Antidepressants

    The compound has been utilized in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant. This process involves stereoselective reduction and yields a product with the purity required for pharmaceutical ingredients (Vukics et al., 2002).

  • Agonist at Alpha 1-Adrenoceptors

    It has been studied as a potent and selective alpha 1-agonist. This application is significant in pharmacology for characterizing receptor subtypes (Rm & Hieble, 1983).

  • Synthesis of Monoamine Oxidase Inhibitors

    The compound serves as an important intermediate in the synthesis of monoamine oxidase inhibitors. Its synthesis involves methods like Fridel Crafts acylation and Harworth cyclization (Yu, 2013).

  • Optically Active Cyclophane Receptors

    It's used as a chiral spacer for optically active cyclophane receptors, which are efficient binders of naphthalene derivatives and show chiral recognition in complexation of naproxen derivatives (Georgiadis et al., 1991).

  • In vitro Inhibition of Human Colonic Motility

    The compound, under different derivatives, has been used to study its effects on human colonic motility in vitro, demonstrating its potential in gastrointestinal research (Bardou et al., 1998).

Chemical Synthesis and Properties

  • Catalyzed Synthesis of Naphthalene Derivatives

    It is used in Rhodium-catalyzed synthesis of various naphthalene derivatives, highlighting its role in creating complex organic compounds (Huang et al., 1998).

  • Sigma Receptor Ligands

    Derivatives of this compound have been studied as sigma receptor ligands, with applications in tumor research and therapy (Berardi et al., 2005).

  • Dopaminergic Synthesis

    An alternative synthesis method of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from naphthoic acid, using this compound, shows its utility in dopaminergic research (Öztaşkın et al., 2011).

  • Intramolecular Alkylation Studies

    The compound has been a subject in studies of intramolecular alkylation, furthering our understanding of complex organic reactions (Johnson & Mander, 1978).

  • Abnormal Reduction Studies

    It has been used in studies exploring the abnormal reduction of related naphthylacetic acids, which contributes to the broader understanding of organic chemistry processes (MatsumotoTakeshi & SuzukiAkira, 1959).

Safety And Hazards

This would involve studying the safety profile of the compound, including its toxicity, potential hazards, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, ways to improve its synthesis, or studies to better understand its mechanism of action.


properties

IUPAC Name

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647189
Record name (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

CAS RN

93601-85-5
Record name (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous HCl 37% w:w (1.1 eq) is added dropwise under reflux for ˜5 min into the mixture obtained to precipitate the N-propyl MAT.HCl. The suspension is cooled down to 20° C. (Tramp=−20° C./h). The suspension is post-stirred at 20° C. for minimum 30 min and filtered. The cake is washed twice with EtOAc (2×1 vol.). The wet solid is dried under vacuum at 40° C. giving an off white solid. Yield: 95.0% from (III)
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